Cefazolin
Cefazolin
Cefazolin is a beta-lactam antibiotic and first-generation cephalosporin with bactericidal activity. Cefazolin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefazolin, also known as cephazolin or cefamezin, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Cefazolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefazolin has been detected in multiple biofluids, such as urine and blood. Within the cell, cefazolin is primarily located in the cytoplasm and membrane (predicted from logP).
Cefazolin is a first-generation cephalosporin compound having [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and (1H-tetrazol-1-ylacetyl)amino side-groups at positions 3 and 7 respectively. It has a role as an antibacterial drug. It is a cephalosporin, a member of thiadiazoles, a member of tetrazoles and a beta-lactam antibiotic allergen. It is a conjugate acid of a cefazolin(1-).
Cefazolin, also known as cephazolin or cefamezin, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Cefazolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefazolin has been detected in multiple biofluids, such as urine and blood. Within the cell, cefazolin is primarily located in the cytoplasm and membrane (predicted from logP).
Cefazolin is a first-generation cephalosporin compound having [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and (1H-tetrazol-1-ylacetyl)amino side-groups at positions 3 and 7 respectively. It has a role as an antibacterial drug. It is a cephalosporin, a member of thiadiazoles, a member of tetrazoles and a beta-lactam antibiotic allergen. It is a conjugate acid of a cefazolin(1-).
Brand Name:
Vulcanchem
CAS No.:
25953-19-9
VCID:
VC0047455
InChI:
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1
SMILES:
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
Molecular Formula:
C14H14N8O4S3
Molecular Weight:
454.5 g/mol
Cefazolin
CAS No.: 25953-19-9
Reference Standards
VCID: VC0047455
Molecular Formula: C14H14N8O4S3
Molecular Weight: 454.5 g/mol
CAS No. | 25953-19-9 |
---|---|
Product Name | Cefazolin |
Molecular Formula | C14H14N8O4S3 |
Molecular Weight | 454.5 g/mol |
IUPAC Name | (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1 |
Standard InChIKey | MLYYVTUWGNIJIB-BXKDBHETSA-N |
Isomeric SMILES | CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O |
SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O |
Canonical SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O |
Colorform | Needles from aqueous acetone |
Melting Point | 198-200 °C (decomposes) |
Physical Description | Solid |
Description | Cefazolin is a beta-lactam antibiotic and first-generation cephalosporin with bactericidal activity. Cefazolin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Cefazolin, also known as cephazolin or cefamezin, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Cefazolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefazolin has been detected in multiple biofluids, such as urine and blood. Within the cell, cefazolin is primarily located in the cytoplasm and membrane (predicted from logP). Cefazolin is a first-generation cephalosporin compound having [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and (1H-tetrazol-1-ylacetyl)amino side-groups at positions 3 and 7 respectively. It has a role as an antibacterial drug. It is a cephalosporin, a member of thiadiazoles, a member of tetrazoles and a beta-lactam antibiotic allergen. It is a conjugate acid of a cefazolin(1-). |
Shelf Life | Following reconstitution with sterile water for injection, bacteriostatic water for injection, or 0.9% sodium chloride injection, soln containing approx 225 or 330 mg of cefazolin per ml have a pH of approx 4.5-6 and are stable for 24 hr @ room temp or 96 hr @ 5 °C. Rapid hydrolysis of the drug occurs when pH exceeds 8.5, and precipitation of the insoluble free acid may occur when pH is below 4.5. Soln containing 2.25-4.5 mg of cefazolin per ml are stable for 24 hr @ room temp or 96 hr @ 5 °C in the following infusion fluids: 0.9% sodium chloride; 5% or 10% dextrose; 5% dextrose and 0.2%, 0.45%, or 0.9% sodium chloride; 5% dextrose and lactated Ringer's; Ringer's; lactated Ringer's; 5% or 10% invert sugar in water; Normosol -M in D5-W; Ionosol B with 5% dextrose; Plasma-Lyte with 5% dextrose; and 5% sodium carbonate. The manufacturers of Ancef and Kefzol state that these cefazolin sodium soln are stable for 10 days when refrigerated. Soln containing approx 225 or 330 mg of cefazolin per ml may be frozen in their original containers immediately after reconstitution with sterile water for injection, bacteriostatic water for injection, or 0.9% sodium chloride injection and are stable for 12 wk when stored at -20 °C. If the soln are warmed to facilitate thawing, care should be taken to avoid heating after thawing has been completed. Once thawed, solutions should not be refrozen. Commercially available frozen cefazolin sodium injections are stable for 24 mo when stored @ -20 °C. ... Thawed soln of the commercially available frozen injections are stable for 48 hr @ room temp (25 °C) or 10 days when refrigerated at 5 °C. If the commercially available frozen cefazolin sodium injections are refrigerated immediately after removal from the freezer, the injections are stable for a total of 12 days (ie, 10 days @ 5 °C followed by 48 hr @ room temp). Soln that have been thawed and stored @ room temp for up to 24 hr may then be refrigerated @ 5 °C for up to 3 days and stored for an additional 24 hr @ room temp; this recycling procedure must be completed within 11 days from the time of thawing. /Cefazolin sodium/ |
Solubility | Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether. In water, 2.1X10+2 mg/L at 25 °C (est) 4.87e-01 g/L |
Synonyms | (6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino |
Vapor Pressure | 1.5X10-18 mm Hg at 25 °C (est) |
PubChem Compound | 33255 |
Last Modified | Nov 11 2021 |
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